Trifloroside

Descripción general

Descripción

Trifloroside is a secoiridoid glycoside known for its antioxidant activity. It is isolated from the roots of Gentianae Scabrae Radix, a plant used in traditional medicine. This compound has been studied for its bioactive effects, particularly in promoting osteogenic activity, which includes differentiation, adhesion, migration, and mineralization in pre-osteoblast cells .

Métodos De Preparación

Trifloroside is typically isolated from the roots of Gentianae Scabrae Radix The extraction process involves several steps, including solvent extraction, purification, and crystallization the general approach involves using organic solvents to extract the compound, followed by purification techniques such as column chromatography and recrystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Hydrolysis and Enzymatic Reactions

Trifloroside can undergo hydrolysis and enzymatic reactions that lead to the formation of deglucosyl this compound (DTF). Research indicates that the optimal conditions for this transformation include a reaction time of 24 hours at 30 degrees Celsius, resulting in an increase in DTF content from approximately 1.00 mg/g of extract to 2.80 mg/g of extract. This enzymatic conversion is significant as DTF exhibits superior antioxidant activity compared to this compound itself, demonstrating its potential in preventing oxidative stress-related conditions, particularly in neurodegenerative disorders .

Glycosylation Reactions

This compound is also involved in glycosylation reactions, where it acts as a glycosyl donor. The activation of glycosyl fluorides, such as this compound, can be facilitated by strong Lewis acids like boron trifluoride (BF₃). These reactions are crucial for synthesizing various glycosides and have been extensively studied for their mechanistic pathways, which often involve the generation of reactive intermediates that enhance the efficiency of the glycosylation process .

Antioxidant Mechanisms

The antioxidant properties of this compound and its derivatives have been explored through various assays. DTF has shown significant inhibition of glutamate-induced oxidative stress in HT22 cells, highlighting its role in reducing lactate dehydrogenase leakage and lipid peroxidation while lowering intracellular reactive oxygen species (ROS) levels. These findings suggest that this compound may exert protective effects against oxidative damage at the cellular level .

Metabolomic Profiling

Metabolomic studies have identified this compound among other chemical constituents through techniques like liquid chromatography-mass spectrometry (LC-MS). The compound's retention time was recorded at approximately 18.44 minutes with a mass-to-charge ratio (m/z) of 781.22, indicating its presence in various biological samples and its potential role as a chemical marker in metabolic profiling .

Signaling Pathways

This compound has been shown to influence several signaling pathways critical for osteoblast differentiation and mineralization. It enhances the expression of RUNX2, a master regulator of osteogenesis, through the BMP2-Smad signaling pathway. Additionally, this compound modulates other signaling molecules such as GSK3β and β-catenin, which are integral to bone formation processes .

Comparative Analysis with Other Compounds

Research comparing this compound with other iridoid glycosides has demonstrated its unique biochemical profile and efficacy in various assays:

| Compound | Chemical Formula | Activity Level (mg/g) | Mechanism of Action |

|---|---|---|---|

| This compound | 1.00 ± 0.29 | Antioxidant via ROS inhibition | |

| Deglucosyl this compound | 2.80 ± 0.85 | Enhanced antioxidant activity | |

| Other Iridoids | Varies | <10 | Variable antioxidant effects |

This table summarizes the comparative efficacy of this compound against other compounds within its class.

Aplicaciones Científicas De Investigación

Trifloroside has several scientific research applications:

Chemistry: this compound is studied for its antioxidant properties and its potential use in synthesizing other bioactive compounds.

Biology: It is used to study cell differentiation, adhesion, migration, and mineralization, particularly in osteoblast cells.

Medicine: this compound is investigated for its potential therapeutic effects in treating bone-related diseases due to its ability to promote osteogenic activity.

Mecanismo De Acción

Trifloroside exerts its effects through several molecular pathways. It promotes nuclear RUNX2 expression and localization by stimulating the major osteogenic BMP2-Smad1/5/8-RUNX2 pathway. Additionally, this compound increases the levels of p-GSK3β, β-catenin, p-JNK, and p-p38, which are involved in cell differentiation and mineralization. The compound also enhances the expression of MMP13, promoting cell migration and adhesion .

Comparación Con Compuestos Similares

Trifloroside is unique due to its specific bioactive effects on osteoblast differentiation and mineralization. Similar compounds include other secoiridoid glycosides, flavonoids, lignans, and triterpenes found in Gentianae Scabrae Radix. this compound stands out for its potent osteogenic activity and its potential therapeutic applications in bone-related diseases .

Actividad Biológica

Trifloroside (TriFs), a secoiridoid glycoside derived from the roots of Gentianae Scabrae, has garnered attention for its significant biological activities, particularly in osteogenesis. This article delves into the biological activity of this compound, focusing on its effects on osteoblast differentiation, adhesion, migration, and mineralization.

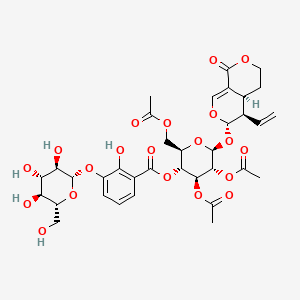

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its diverse biological effects. The molecular formula for this compound is with a molecular weight of approximately 781.22 g/mol . This compound is noted for its antioxidant properties, but recent studies have expanded its profile to include osteogenic activities.

Research has demonstrated that this compound promotes osteoblast differentiation and maturation through several key mechanisms:

- Induction of Osteogenic Pathways : this compound enhances the expression and localization of RUNX2, a critical transcription factor in osteogenesis. It activates the BMP2-Smad1/5/8-RUNX2 signaling pathway, which is vital for bone formation .

- Cell Viability and Toxicity : Studies indicate that concentrations of 1 μM TriFs do not exhibit cytotoxic effects, while doses ranging from 5 to 100 μM increase cell viability in pre-osteoblast MC3T3E-1 cells .

- Mineralization Enhancement : Alizarin Red S staining assays confirmed that TriFs significantly increased mineral deposition in osteoblasts, indicating enhanced mineralization during osteoblast maturation .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Osteoblast Differentiation : TriFs has been shown to stimulate early osteoblast differentiation. Microscopic observations and alkaline phosphatase staining revealed increased osteogenic activity at concentrations between 1–10 μM .

- Cell Migration and Adhesion : this compound promotes cell migration and adhesion, essential processes for effective bone remodeling and healing. Enhanced levels of matrix metalloproteinase 13 (MMP13) were observed, which facilitates these processes .

- Regulation of Signaling Pathways : The compound modulates several signaling pathways associated with osteogenesis. Increased phosphorylation of GSK3β and β-catenin was noted, while other pathways such as Wnt3a and ERK remained unaffected .

Research Findings Summary

The following table summarizes key findings from studies on this compound's biological activity:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Osteoporosis Treatment : In vitro studies suggest that this compound could serve as a candidate for osteoporosis treatment by promoting bone formation through enhanced osteoblast function.

- Bone Regeneration : The compound's ability to enhance cell migration and adhesion positions it as a potential agent in bone regeneration therapies following fractures or surgical interventions.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBMLYUFYBZPCX-XQARLGSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317839 | |

| Record name | Trifloroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-10-2 | |

| Record name | Trifloroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53823-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifloroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifloroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.